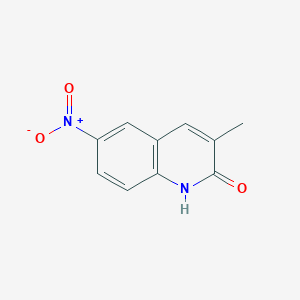

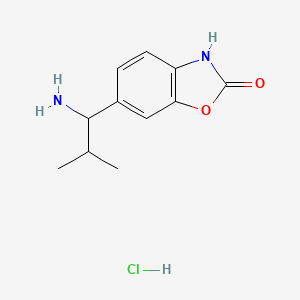

5-Fluoro-4-iodo-2-nitrobenzenamine

Übersicht

Beschreibung

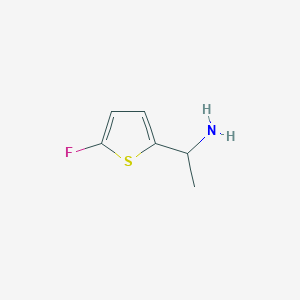

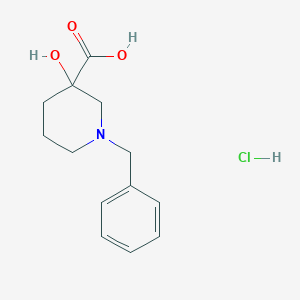

- Structure : It contains 16 bonds, including 12 non-H bonds, 8 multiple bonds, 1 rotatable bond, 2 double bonds, 6 aromatic bonds, 1 six-membered ring, 1 primary amine (aromatic), and 1 nitro group (aromatic) .

Synthesis Analysis

The synthesis of 5-Fluoro-4-iodo-2-nitrobenzenamine involves the nitration of 3-fluorobenzotrifluoride using mixed acid as a nitrating agent. This process has been achieved in a continuous-flow millireactor system. Safety evaluations were conducted based on temperature rise using Reaction Calorimeter and Differential Scanning Calorimetry .

Wissenschaftliche Forschungsanwendungen

Photoregulated Release of Anticancer Drugs

An innovative approach utilizes gold nanoparticles conjugated with anticancer drugs through a photocleavable o-nitrobenzyl linkage. This system allows for the controlled release of the therapeutic agent upon irradiation with long-wavelength UV light, showcasing a promising method for targeted cancer therapy (Agasti et al., 2009).

Imaging Tumor Optical Imaging in Cell Culture and Living Mice

The development of nonradioactive glucose analogues for tumor imaging is another significant application. These analogues, such as Cy5.5-2DG, show potential for imaging tumors and monitoring therapeutic efficacy in preclinical models, offering a pathway towards clinical applications in cancer diagnosis and treatment monitoring (Cheng et al., 2006).

Building Blocks for Heterocyclic Synthesis

4-Chloro-2-fluoro-5-nitrobenzoic acid serves as a versatile building block for synthesizing various nitrogenous heterocycles, including benzimidazoles and quinoxalinones. This method is instrumental in creating diverse libraries of compounds with significant importance in drug discovery (Křupková et al., 2013).

Studies on Molecular Interactions

Research on metal fluorides highlights their potential to form strong hydrogen and halogen bonds, which are crucial for understanding molecular interactions in solution. Such studies are foundational for designing supramolecular structures and have implications in crystal engineering and drug design (Libri et al., 2008).

Synthesis of Fluorinated Compounds

The synthesis of 2-Fluoro-5-nitrobenzonitrile and studies on its reactions with amines, amino acids, and NH-heteroaromatic compounds provide insights into the reactivity and potential applications of fluorinated nitrobenzenes in creating novel compounds with varied functional groups (Wilshire, 1967).

Eigenschaften

IUPAC Name |

5-fluoro-4-iodo-2-nitroaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4FIN2O2/c7-3-1-5(9)6(10(11)12)2-4(3)8/h1-2H,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VYUKTTWGCYDBIV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1F)I)[N+](=O)[O-])N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4FIN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

282.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Tert-butyl 1,4-diazaspiro[5.5]undecane-4-carboxylate](/img/structure/B1442944.png)